molecular formula C28H35N3O6S B11629983 4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11629983
M. Wt: 541.7 g/mol
InChI Key: VHWMRFRSKIQCEP-SHHOIMCASA-N
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Description

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrole ring, and a sulfonamide group

Chemical Reactions Analysis

Types of Reactions

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(METHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
  • **4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(ETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H35N3O6S

Molecular Weight

541.7 g/mol

IUPAC Name

4-[(E)-hydroxy-[1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-(4-propan-2-ylphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C28H35N3O6S/c1-19(2)20-5-7-21(8-6-20)25-24(26(32)22-9-11-23(12-10-22)38(35,36)29(3)4)27(33)28(34)31(25)14-13-30-15-17-37-18-16-30/h5-12,19,25,32H,13-18H2,1-4H3/b26-24+

InChI Key

VHWMRFRSKIQCEP-SHHOIMCASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

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